2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-
Overview
Description
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound is a derivative of diazepam, a widely used medication.
Mechanism of Action
Target of Action
It is related to diazepam , a well-known benzodiazepine, which primarily targets gamma-aminobutyric acid (GABA) receptors in the brain. These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability.
Result of Action
Based on its similarity to diazepam , it may have anxiolytic, anticonvulsant, and muscle relaxant effects.
Action Environment
Disclaimer: The information provided here is based on the similarity of this compound to other benzodiazepines, specifically Diazepam
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- typically involves the condensation of 2-amino-5-chlorobenzophenone with glycine or its derivatives. The reaction proceeds through cyclization and subsequent chlorination steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxide form.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation often uses reagents like chlorine or bromine, while alkylation can involve alkyl halides.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Leads to dihydro derivatives.
Substitution: Results in halogenated or alkylated benzodiazepines.
Scientific Research Applications
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems and its potential as a model compound for understanding benzodiazepine action.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Nordiazepam: A metabolite of diazepam with a longer half-life.
Flurazepam: Known for its long duration of action and use as a hypnotic.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its tetrahydro configuration may influence its binding affinity and efficacy at GABA_A receptors, differentiating it from other benzodiazepines .
Properties
IUPAC Name |
7-chloro-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-7-1-2-8-6(3-7)4-11-5-9(13)12-8/h1-3,11H,4-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRMHDRJRXITMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)NC(=O)CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180534 | |
Record name | 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258850-08-7 | |
Record name | 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258850087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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